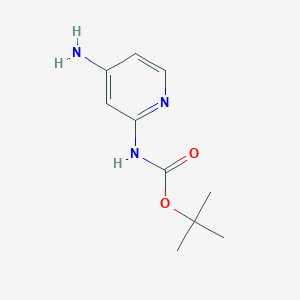

tert-butyl N-(4-aminopyridin-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-aminopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKIIOUFGULFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173088 | |

| Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266119-48-5 | |

| Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266119-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-aminopyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl N-(4-aminopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Its unique structure, featuring a selectively protected diaminopyridine core, offers significant strategic advantages in the synthesis of complex molecular architectures for targeted therapeutics.

Core Identity and Physicochemical Characteristics

This compound is a strategically designed organic molecule belonging to the aminopyridine class. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the two amine functionalities is its defining feature. This selective protection renders the other amino group available for a wide array of chemical transformations, making it a highly valuable intermediate in multi-step syntheses.

CAS Number: 1266119-48-5[1][2]

Molecular Structure:

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some properties are readily available from commercial suppliers, others like melting point and detailed solubility data are not extensively published in peer-reviewed literature, reflecting its primary role as a synthetic intermediate rather than a final product.

| Property | Value | Source |

| CAS Number | 1266119-48-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |

| Molecular Weight | 209.25 g/mol | [2] |

| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

The Strategic Importance in Medicinal Chemistry

The diaminopyridine and diaminopyrimidine scaffolds are foundational in the development of targeted therapies, particularly as kinase inhibitors.[3][4] The strategic value of this compound lies in its ability to facilitate the controlled, stepwise synthesis of complex derivatives based on this core.

The Boc protecting group is stable under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.[5][6] This orthogonality allows chemists to perform reactions at the unprotected 4-amino position without disturbing the 2-amino position. Once the desired modifications are made, the Boc group can be removed to reveal the 2-amino group for further functionalization, cyclization, or to serve as a key binding element in the final active pharmaceutical ingredient (API).

Representative Experimental Protocol

The following is a representative, self-validating protocol for the Boc protection of an aminopyridine. This protocol should be optimized for the specific case of 2,4-diaminopyridine to maximize the yield of the desired 2-N-Boc protected isomer.

Objective: To synthesize this compound via regioselective N-Boc protection of 2,4-diaminopyridine.

Materials:

-

2,4-Diaminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous THF.

-

Base Addition: Add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure complete dissolution and basification.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of THF and add it dropwise to the stirring reaction mixture at room temperature. The slow addition is crucial to control the reaction and favor mono-protection.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The starting material, mono-protected product, and di-protected byproduct should have distinct Rf values. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x). This removes any unreacted (Boc)₂O and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will likely be a mixture of the desired mono-protected product and the di-protected byproduct. Purify the desired compound using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general guidelines for related compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [2]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound (CAS: 1266119-48-5) is a quintessential example of a modern synthetic building block. Its design enables chemists to efficiently and selectively elaborate on the diaminopyridine core, a privileged scaffold in contemporary drug discovery. Understanding its synthesis, reactivity, and strategic application is crucial for any researcher aiming to develop novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge to incorporate this valuable intermediate into sophisticated synthetic campaigns.

References

-

J&K Scientific LLC. This compound | 1266119-48-5. [Link]

-

ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents.

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1266119-48-5|tert-Butyl (4-aminopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-(4-aminopyridin-2-yl)carbamate

Introduction

Tert-butyl N-(4-aminopyridin-2-yl)carbamate (CAS No. 1266119-48-5) is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine core with a free primary amine at the C4 position and a sterically hindered, acid-labile tert-butoxycarbonyl (Boc)-protected amine at the C2 position, offers chemists a versatile platform for sequential and site-selective functionalization. This unique arrangement is instrumental in the construction of complex heterocyclic scaffolds, particularly in the development of kinase inhibitors, receptor modulators, and other pharmacologically active agents. Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective handling, reaction optimization, purification, and analytical characterization. This guide provides a comprehensive overview of these core properties, grounded in established data and practical insights for researchers in drug discovery and development.

Core Molecular Attributes

The foundational identity of a chemical reagent is defined by its structural and molecular identifiers. These attributes are critical for accurate documentation, database searching, and theoretical calculations.

Table 1: Key Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate | [2] |

| CAS Number | 1266119-48-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| InChI Key | VCKIIOUFGULFEC-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N |[2] |

Caption: Structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound dictate its behavior in various experimental settings, influencing everything from solvent selection to purification strategy.

Table 2: Summary of Physical Properties

| Property | Value | Comments |

|---|---|---|

| Appearance | Off-White to White Powder/Solid | Typical for this class of organic compounds.[3] |

| Melting Point | Data not available | Expected to be a solid with a defined melting point. Related isomers like tert-butyl (2-aminophenyl)carbamate melt around 109-111°C.[4] |

| Boiling Point | Data not available | Compound is likely to decompose at high temperatures before boiling under atmospheric pressure.[1] |

| Solubility | Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water. | The Boc group and pyridine ring provide lipophilic character, while the amino groups allow for some polarity and hydrogen bonding. |

Expert Insight on Solubility: The differential solubility is key to its practical application. High solubility in chlorinated solvents like dichloromethane (DCM) or chloroform makes it suitable for anhydrous reaction conditions common in peptide coupling or acylation reactions. Its solubility in methanol or ethanol is advantageous for reactions involving polar reagents or for purification via recrystallization. Poor water solubility is typical and necessitates the use of organic solvents for extraction from aqueous media.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. Spectroscopic techniques provide the necessary fingerprints to validate the identity and quality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR: The proton NMR spectrum provides distinct signals that are highly diagnostic.

-

tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons is expected around δ 1.5 ppm . This is the hallmark of the Boc-protecting group.[4]

-

Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 6.0-8.0 ppm ). Their splitting pattern is informative: H5 will likely be a doublet, H3 a doublet of doublets, and H6 a doublet, reflecting their coupling relationships.

-

Amine Protons (NH and NH₂): Two distinct signals are expected. The carbamate NH proton will appear as a broad singlet, often downfield (δ 7.5-9.0 ppm ). The free amino (NH₂) protons at the C4 position will also present as a broad singlet, typically more upfield (δ 4.0-6.0 ppm ). The exact chemical shifts of these exchangeable protons are highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

tert-Butyl Group: Two signals are characteristic: the quaternary carbon (C (CH₃)₃) around δ 80-82 ppm and the methyl carbons ((C H₃)₃) around δ 28 ppm .[4]

-

Carbonyl Carbon: The carbamate carbonyl (C=O) signal is found significantly downfield, typically in the δ 152-155 ppm region.

-

Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 100-160 ppm ), corresponding to the five carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

-

N-H Stretching: Two distinct regions are expected. The free primary amine (NH₂) will show two sharp-to-medium bands around 3400-3200 cm⁻¹ . The carbamate N-H will show a single, broader band in a similar region, often around 3300 cm⁻¹ .

-

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group will be prominent around 1725-1700 cm⁻¹ .

-

C-N and C-O Stretching: These will appear in the fingerprint region between 1300-1000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's mass and elemental composition.

-

Molecular Ion: Using electrospray ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z value of approximately 210.12 .

-

Key Fragmentation: A characteristic fragmentation pathway is the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), followed by the loss of CO₂ (-44 Da), leading to significant fragments that help confirm the structure.

Synthesis and Purification Workflow

The physical properties of a compound are intrinsically linked to its synthesis and purification. The presence of regioisomers or starting materials as impurities can significantly alter these properties. The most direct synthesis involves the selective N-Boc protection of 2,4-diaminopyridine.

Caption: A typical workflow for synthesizing the target compound.

Protocol: Selective Mono-Boc Protection

-

Dissolution: Dissolve 2,4-diaminopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95-1.0 equivalents) in the same solvent at 0°C to room temperature.

-

Causality: The amino group at the C2 position is generally more nucleophilic than the C4 amine due to electronic effects from the ring nitrogen, leading to preferential reaction at this site.[5] Using a slight sub-stoichiometric amount of (Boc)₂O minimizes the formation of the di-protected byproduct.

-

-

Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

-

Self-Validation: The purity of the final product must be confirmed by the analytical methods described in Section 3 (NMR, MS) to ensure the absence of starting material and the undesired N4-Boc isomer.

-

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and purity of the reagent.

Table 3: Safety and Storage Recommendations

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage | Store at 2-8°C in a dark place under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |

| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. | [1] |

| GHS Hazards | Warning. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [1] |

| Precautionary | P280: Wear protective gloves/protective clothing/eye protection/face protection. |[1] |

Trustworthiness Insight: While stable under recommended conditions, the Boc group is, by design, acid-labile. Care should be taken to avoid acidic conditions during workup or storage, which could lead to premature deprotection. The free amine can slowly oxidize over time if exposed to air and light, hence the recommendation for storage in a dark, inert environment.

References

- Supporting Information for an unspecified article providing characterization data for various tert-butyl carbamates.

-

PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

J&K Scientific. This compound. J&K Scientific. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link]

-

Bar-Ilan University. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Bar-Ilan University Research Authority. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate. PubChem. [Link]

-

A B Enterprises. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE. IndiaMART. [Link]

-

PubChemLite. Tert-butyl n-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate. PubChemLite. [Link]

-

ResearchGate. ChemInform Abstract: Synthetic Methods. Part 51. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

-

PubChemLite. Tert-butyl n-(4-chloropyridin-2-yl)carbamate. PubChemLite. [Link]

-

Chemspace. tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate. Chemspace. [Link]

Sources

- 1. 1266119-48-5|tert-Butyl (4-aminopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-Butyl N-[(2S)-2-(4-aminophenyl)-2-hydroxy-ethyl]carbamate 95% | CAS: 2845164-89-6 | AChemBlock [achemblock.com]

- 4. rsc.org [rsc.org]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(4-aminopyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a key building block in medicinal chemistry and drug development. The document delves into the strategic considerations for the selective protection of 2,4-diaminopyridine, detailing a robust and scalable synthetic protocol. Furthermore, it outlines a suite of analytical techniques for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Functionalized diaminopyridines, in particular, serve as versatile synthons for the construction of complex molecular architectures. The selective functionalization of one amino group while leaving the other available for subsequent reactions is a common challenge. This is where the concept of protecting groups becomes paramount.

The tert-butyloxycarbonyl (Boc) group is arguably the most widely employed protecting group for amines in non-peptide chemistry, lauded for its ease of introduction and its lability under acidic conditions.[1][2] The title compound, this compound, is the product of a regioselective Boc-protection of 2,4-diaminopyridine. This strategic protection renders the 4-amino group available for further chemical transformations, making it an invaluable intermediate in the synthesis of targeted therapeutics.

Synthesis: A Tale of Regioselectivity

The core challenge in the synthesis of this compound lies in the selective protection of the 2-amino group over the 4-amino group of 2,4-diaminopyridine. The differential basicity and nucleophilicity of the two amino groups, influenced by their positions relative to the ring nitrogen, can be exploited to achieve this selectivity.

The Synthetic Rationale: Why Boc Protection?

The choice of the Boc group is deliberate. Its introduction is typically achieved under mild conditions using di-tert-butyl dicarbonate (Boc₂O), and the reaction is often high-yielding.[1][3] The steric bulk of the tert-butyl group also plays a role in directing the reaction. Furthermore, the Boc group is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, allowing for a broad scope of subsequent chemical modifications at the unprotected 4-amino position.[3]

Reaction Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group of the diaminopyridine attacks one of the carbonyl carbons of the Boc anhydride. This is often facilitated by a base, which can deprotonate the amine, increasing its nucleophilicity. In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction by forming a more reactive intermediate with Boc₂O.[4] The subsequent collapse of the tetrahedral intermediate and loss of a tert-butyl carbonate leaving group, which decomposes to carbon dioxide and tert-butanol, drives the reaction to completion.[2][4]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

-

2,4-Diaminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous THF.

-

Base Addition: To the stirred solution, add triethylamine (1.1 eq).

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Characterization: Unveiling the Molecular Identity

Unambiguous characterization of the synthesized compound is crucial to confirm its structure and assess its purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. Aromatic protons on the pyridine ring will appear as distinct signals, and the protons of the two amino groups (-NH-Boc and -NH₂) will also be visible, though their chemical shifts can be broad and solvent-dependent. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate at approximately 153 ppm. The distinct carbons of the pyridine ring will also be observed in the aromatic region. |

| IR Spectroscopy | The infrared spectrum should exhibit a characteristic N-H stretching vibration for the free amino group (around 3300-3500 cm⁻¹) and the N-H of the carbamate. A strong carbonyl (C=O) stretching absorption for the carbamate group is expected around 1700-1725 cm⁻¹. |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₀H₁₅N₃O₂ is approximately 210.12 m/z. |

Chromatographic and Physical Analysis

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful tool for assessing the purity of the final product. A high-purity sample will show a single major peak in the chromatogram.[5] |

| Melting Point | A sharp and defined melting point is indicative of a pure crystalline compound. |

Visualizing the Process

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization Logic

Caption: Logic diagram for the characterization of the synthesized compound.

Conclusion: A Gateway to Novel Therapeutics

The successful synthesis and thorough characterization of this compound are critical first steps in the development of novel pyridine-based pharmaceuticals. This guide has provided a detailed, experience-driven protocol for its preparation and a comprehensive strategy for its analytical validation. By understanding the nuances of selective protection and the application of modern analytical techniques, researchers can confidently utilize this valuable building block in their drug discovery endeavors.

References

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).

- ChemicalBook. (n.d.). This compound.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- Supporting Information. (n.d.). 2 - Supporting Information.

- PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

- National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- J&K Scientific. (n.d.). This compound | 1266119-48-5.

- Benchchem. (n.d.). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Core Mechanism of Action of tert-butyl N-(4-aminopyridin-2-yl)carbamate

Executive Summary

Initial research into the specific mechanism of action for tert-butyl N-(4-aminopyridin-2-yl)carbamate reveals a notable absence of direct studies elucidating its biological activity. This compound is primarily documented as a chemical intermediate, particularly in the synthesis of more complex molecules such as the anticoagulant Edoxaban.[1] However, a comprehensive analysis of its core structural components—the carbamate group and the 4-aminopyridine scaffold—provides a strong foundation for predicting its putative mechanisms of action. This guide will, therefore, focus on the well-established activities of these moieties to hypothesize the potential biological targets and pathways of the title compound.

The carbamate functional group is a well-known pharmacophore, recognized for its role in enzyme inhibition, particularly as a reversible inhibitor of acetylcholinesterase.[2][3] This interaction is critical in the mechanism of various insecticides and therapeutic agents.[2][4][5] Conversely, the 4-aminopyridine structure is characteristic of potassium channel antagonists, which have demonstrated therapeutic potential in conditions involving demyelination.[6]

This whitepaper will deconstruct the potential pharmacology of this compound by examining the established roles of its constituent parts. We will explore the structural basis for potential enzyme inhibition and ion channel modulation, providing a scientifically grounded framework for future experimental validation.

Deconstruction of the Core Moiety: Predicted Bioactivity

The structure of this compound combines two key pharmacophores: a carbamate group and a 4-aminopyridine nucleus. Understanding the established pharmacology of each provides a logical starting point for predicting the mechanism of action of the whole molecule.

The Carbamate Group: A Reversible Inhibitor

Carbamates are esters of carbamic acid and are structurally similar to organophosphates.[2] Their primary and most studied mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][5]

Mechanism of Acetylcholinesterase Inhibition:

-

Binding: The carbamate molecule binds to the active site of AChE.

-

Carbamoylation: The carbamate group is transferred to a serine residue within the enzyme's active site, forming a carbamoylated enzyme.

-

Inhibition: This carbamoylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine.

-

Reversible Nature: Unlike organophosphates, which cause essentially irreversible phosphorylation, the carbamoylated enzyme can be hydrolyzed, regenerating the active enzyme. This reversibility leads to a shorter duration of action compared to organophosphates.[2]

The presence of the tert-butyl group on the carbamate nitrogen in the title compound would sterically influence its binding affinity and the rate of both carbamoylation and decarbamoylation, thereby modulating its inhibitory potency and duration of action.

The 4-Aminopyridine Scaffold: A Potassium Channel Modulator

4-Aminopyridine (4-AP) is a well-characterized potassium channel antagonist.[6] It is known to improve nerve signal conduction in demyelinated axons, which is the basis for its therapeutic use in conditions like multiple sclerosis.

Mechanism of Potassium Channel Blockade:

-

Target: 4-AP primarily targets voltage-gated potassium (Kv) channels.

-

Blockade: By blocking these channels, 4-AP prolongs the duration of the action potential in neurons.

-

Enhanced Neurotransmission: This prolonged depolarization leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters into the synaptic cleft, thereby improving nerve impulse transmission.

The aminopyridine core of this compound suggests a potential for interaction with potassium channels. The substitution at the 2-position with a carbamate group would significantly alter the molecule's electronic and steric properties compared to unsubstituted 4-AP, likely affecting its binding affinity and selectivity for different Kv channel subtypes.

Integrated Hypothesis of Mechanism of Action

Based on the individual contributions of its structural components, this compound is hypothesized to possess a dual mechanism of action:

-

Cholinesterase Inhibition: The carbamate moiety suggests the potential for reversible inhibition of acetylcholinesterase, leading to cholinergic effects.

-

Potassium Channel Modulation: The 4-aminopyridine scaffold points towards the possibility of potassium channel blockade, which could enhance neuronal excitability and neurotransmitter release.

The interplay between these two potential activities would be complex and context-dependent. For instance, in the central nervous system, enhanced cholinergic signaling combined with increased neuronal excitability could have significant and potentially synergistic effects.

Proposed Experimental Validation Workflow

To empirically determine the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Assays

-

Enzyme Inhibition Assays:

-

Protocol: Utilize Ellman's assay to quantify the inhibition of acetylcholinesterase and butyrylcholinesterase by the test compound. Varying concentrations of the compound should be used to determine the IC50 value.

-

-

Electrophysiological Studies:

-

Protocol: Employ patch-clamp electrophysiology on isolated neurons or cell lines expressing specific potassium channel subtypes (e.g., Kv1.1, Kv1.2) to assess the compound's ability to block potassium currents.

-

Cellular Assays

-

Neurotransmitter Release Assays:

-

Protocol: Use primary neuronal cultures or synaptosomes to measure the effect of the compound on the release of neurotransmitters like acetylcholine, dopamine, and glutamate. This can be quantified using techniques such as HPLC or ELISA.

-

-

Cell Viability and Toxicity Assays:

-

Protocol: Assess the cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells, hepatocytes) using assays such as MTT or LDH release to establish a therapeutic window.

-

In Vivo Studies

-

Animal Models of Neurological Disorders:

-

Protocol: In animal models of diseases characterized by cholinergic deficits (e.g., scopolamine-induced amnesia) or demyelination (e.g., experimental autoimmune encephalomyelitis), evaluate the compound's ability to ameliorate cognitive or motor deficits.

-

The following diagram illustrates the proposed workflow for validating the hypothesized mechanism of action.

Caption: Proposed experimental workflow for mechanism of action validation.

Conclusions and Future Directions

While this compound is currently recognized primarily as a synthetic intermediate, its chemical structure strongly suggests a potential for biological activity. The combination of a carbamate group and a 4-aminopyridine scaffold presents a compelling case for a dual mechanism of action involving acetylcholinesterase inhibition and potassium channel modulation.

Future research should focus on the systematic experimental validation of these hypotheses. Such studies would not only elucidate the pharmacological profile of this specific molecule but could also pave the way for the design of novel derivatives with enhanced potency, selectivity, and therapeutic potential for a range of neurological disorders. The carbamate group offers a tunable handle for modifying pharmacokinetic and pharmacodynamic properties, making this scaffold an attractive starting point for a targeted drug discovery program.

References

-

PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]

-

ResearchGate. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

NCBI Bookshelf. Carbamate Toxicity. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed Central. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

MDPI. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. [Link]

-

PubMed Central. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

-

PubChem. Terbucarb. [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]

-

PubChem. tert-butyl N-(4-bromopyridin-2-yl)carbamate. [Link]

Sources

- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to tert-butyl N-(4-aminopyrin-2-yl)carbamate: A Linchpin Intermediate in Modern Drug Discovery

Abstract: tert-butyl N-(4-aminopyridin-2-yl)carbamate is a deceptively simple heterocyclic compound whose significance lies not in its intrinsic biological activity, but in its role as a pivotal, strategically-designed intermediate in medicinal chemistry. The presence of a Boc-protected amine at the 2-position and a free, nucleophilic amine at the 4-position of the pyridine ring offers a versatile scaffold for the synthesis of a multitude of pharmacologically active agents. This guide elucidates the compound's synthetic utility, focusing on its application in the development of potent kinase inhibitors and voltage-gated potassium channel blockers. We will explore the chemical logic behind its design, provide validated experimental protocols for its derivatization, and discuss the structure-activity relationships (SAR) of the final active pharmaceutical ingredients (APIs) it helps create. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this key building block in their discovery pipelines.

The 2,4-Diaminopyridine Scaffold: A Privileged Structure in Pharmacology

The 2,4-diaminopyridine core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, distinct biological targets through varied derivatization. Its importance is exemplified by its presence in a range of therapeutic agents.

The most prominent example is Amifampridine (3,4-diaminopyridine), a drug used to treat the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[1][2] In LEMS, autoantibodies attack voltage-gated calcium channels (VGCCs) on presynaptic nerve endings, impairing the release of the neurotransmitter acetylcholine (ACh) and causing muscle weakness.[1][3] Amifampridine functions by blocking presynaptic voltage-gated potassium channels.[1][4][5] This action prolongs the depolarization of the nerve terminal, which allows the compromised VGCCs to remain open for a longer duration, thereby increasing calcium influx and enhancing the subsequent release of ACh into the neuromuscular junction.[1][3][5]

Beyond ion channel modulation, the diaminopyrimidine scaffold is a cornerstone in the design of various protein kinase inhibitors.[6][7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The 2,4-diaminopyrimidine core often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket. This makes it an ideal starting point for developing potent and selective inhibitors targeting kinases such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Spleen Tyrosine Kinase (Syk).[6][8][9]

Physicochemical Properties and Synthesis

This compound is a stable, solid compound amenable to standard laboratory handling. Its key feature is the orthogonal protection strategy: the tert-butoxycarbonyl (Boc) group on the 2-amino function is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. This allows for selective functionalization of the 4-amino position.

| Property | Value |

| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate[10] |

| CAS Number | 1266119-48-5[10][11] |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Appearance | Off-white to light yellow solid |

| Key Feature | Boc-protected 2-amino group, free 4-amino group |

The synthesis of this intermediate typically involves the selective protection of one amino group of 2,4-diaminopyridine. The differential basicity and steric environment of the two amino groups can be exploited to achieve regioselective protection.

Core Utility: A Gateway to Diverse Bioactive Molecules

The primary value of this compound is its role as a versatile building block. The free 4-amino group serves as a handle for introducing a wide variety of substituents, while the Boc-protected 2-amino group is poised for subsequent modification or can remain as part of the final pharmacophore.

Workflow for Kinase Inhibitor Synthesis

A common application is in the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. The 2-amino group often forms a key hydrogen bond with the kinase hinge region. The workflow below illustrates a typical synthetic campaign.

Caption: Synthetic workflow using the title compound for kinase inhibitor development.

This strategy allows for the creation of large chemical libraries by varying the R1 and R2 groups to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Patents for inhibitors of JAK, Syk, and TAM family kinases often describe derivatives built upon the 2,4-diaminopyrimidine core.[6][9][12][13]

Key Experimental Protocols

The following protocols are foundational for utilizing this compound in a drug discovery program.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed coupling of an aryl halide to the 4-amino position of the starting material. This is a cornerstone reaction for building kinase inhibitor scaffolds.

Objective: To synthesize N4-aryl substituted 2,4-diaminopyridine derivatives.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide or iodide (1.1 eq)

-

Pd₂(dba)₃ (0.02 eq) or other suitable Palladium catalyst

-

Xantphos or other suitable phosphine ligand (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

-

To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Rationale: The choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific aryl halide substrate. Buchwald-Hartwig amination is a robust and high-yielding method for constructing the C-N bond that is often central to the pharmacophore of the final API.

Protocol: Boc Group Deprotection

This protocol details the removal of the tert-butoxycarbonyl protecting group to reveal the free 2-amino group, which is often required for hinge-binding in kinase inhibitors or is the final active form, as in the case of 2,4-diaminopyridine itself.

Objective: To deprotect the 2-amino group.

Materials:

-

Boc-protected substrate (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM) as a solvent (for TFA deprotection)

Procedure:

-

Dissolve the Boc-protected substrate in DCM (or use the HCl in dioxane solution directly).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 equivalents) or the 4M HCl in dioxane solution (excess) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

-

The resulting product is often an HCl or TFA salt. It can be used directly in the next step or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer, dry the combined organic layers, and concentrate to yield the free amine.

Rationale: Acid-labile deprotection is the standard method for removing Boc groups. TFA is effective and volatile, making it easy to remove. Using a solution of HCl in an organic solvent like dioxane provides the hydrochloride salt directly, which can be advantageous for the stability and handling of the final product.

Implied Biological Activity and Future Directions

While this compound itself is not designed to be biologically active, its structure implies the activity of its derivatives. The carbamate group, while primarily a protecting group here, is found in many active drugs and can influence properties like cell permeability and metabolic stability.[14][15]

The true power of this intermediate is its role in facilitating rapid SAR exploration. By creating a matrix of derivatives through combinatorial chemistry approaches using the protocols outlined above, research teams can efficiently identify compounds with the desired biological profile. For example, libraries of 2,4-diaminopyrimidine derivatives have been synthesized and screened for activities ranging from anticancer and anti-tubercular to CDK inhibition.[8][16][17][18]

The future application of this intermediate will continue to be in the synthesis of targeted therapies. As new kinase targets are identified in oncology and immunology, the 2,4-diaminopyridine scaffold, readily accessible via this compound, will remain a go-to starting point for inhibitor design.

Conclusion

This compound is a quintessential example of a modern synthetic building block in medicinal chemistry. Its value is not derived from inherent bioactivity but from its strategic design, which enables the efficient and modular synthesis of highly potent and selective drug candidates. By providing a reliable and versatile entry point to the privileged 2,4-diaminopyridine scaffold, it empowers drug discovery programs to accelerate the development of new therapies for a wide range of human diseases, from rare neuromuscular disorders to cancer. Understanding its chemistry and application is essential for any scientist working at the forefront of pharmaceutical research.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Amifampridine?

- Wikipedia. (n.d.). Amifampridine.

- PharmaCompass.com. (n.d.). Amifampridine | Drug Information, Uses, Side Effects, Chemistry.

- NeurologyLive. (2024, July 21). Amifampridine in LEMS and Beyond: Unraveling Its Therapeutic Potential.

- R Discovery. (n.d.). What are the molecular and cellular mechanisms of action for AMIFAMPRIDINE PHOSPHATE in the treatment of FIRDAPSE?

- New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.

- National Institutes of Health (NIH). (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- ACS Publications. (2024, July 16). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors | ACS Medicinal Chemistry Letters.

- Google Patents. (n.d.). CA2479133C - 2-4-diaminopyrimidine derivatives.

- PubMed. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Google Patents. (n.d.). WO2013092854A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors.

- Google Patents. (n.d.). US8835430B2 - 2,4-pyrimidinediamine compounds and their uses.

- ResearchGate. (2017, September 4). (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Google Patents. (n.d.). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.

- J&K Scientific. (n.d.). This compound | 1266119-48-5.

- PubChem. (n.d.). Aminopyridine derivatives as tam family kinase inhibitors - Patent US-2017022189-A1.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- National Institutes of Health (NIH). (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- BLDpharm. (n.d.). 1266119-48-5|tert-Butyl (4-aminopyridin-2-yl)carbamate.

- ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440.

- PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.

- PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351.

- JOCPR. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4FKCgcE4blTGtyky3rkx1_yxDZtAnIZk12dEkY9Y35TeldtDPtxu1dQck4K9vGko5RtL0mPD1BoEAT14e_oI62uxZXeQDmPHcsSNjo1_ViQmfagbZk913QVCnMwtt4FbhErom4Hl6rdBdjYxvQbta_gdKjt7RDvwUeSySNPS6HL6pZeuKyiMrb4OaVF_VF-i-9yOPaqQDAQHSrM4Voinv5KbgYfnjKoKkrs-z5GnIXStKSj61kYey3KgR-S6qMmBGOUlD3TqVvr-AVKUVXEyzVQ==UVXEyzVQ==

Sources

- 1. What is the mechanism of Amifampridine? [synapse.patsnap.com]

- 2. Amifampridine - Wikipedia [en.wikipedia.org]

- 3. neurologylive.com [neurologylive.com]

- 4. Amifampridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. WO2013092854A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 7. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 1266119-48-5|tert-Butyl (4-aminopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 12. CA2479133C - 2-4-diaminopyrimidine derivatives - Google Patents [patents.google.com]

- 13. Aminopyridine derivatives as tam family kinase inhibitors - Patent US-2017022189-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of tert-butyl N-(4-aminopyridin-2-yl)carbamate in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the efficient construction of complex and potent therapeutic agents. Among these, the 2,4-diaminopyridine motif has emerged as a privileged structure, capable of forming critical hydrogen bond interactions with a multitude of biological targets, particularly protein kinases. This guide elucidates the pivotal role of tert-butyl N-(4-aminopyridin-2-yl)carbamate , a mono-protected 2,4-diaminopyridine derivative, as a cornerstone intermediate in medicinal chemistry. We will explore its synthesis, the chemical logic behind its design, and its application in the construction of advanced drug candidates, supported by detailed, field-proven experimental protocols.

Introduction: The Architectural Advantage of a Differentially Protected Scaffold

At its core, this compound is an exercise in strategic chemical design. The molecule features a pyridine ring substituted with two amino groups at the 2- and 4-positions. The critical feature is the differential protection of these two nucleophilic centers. The amine at the 2-position is masked as a tert-butoxycarbonyl (Boc) carbamate, while the 4-amino group remains free and reactive.

This design solves a common challenge in the synthesis of polysubstituted heteroaromatics: chemoselectivity. By deactivating the 2-amino group, the Boc protecting group directs synthetic transformations—such as nucleophilic aromatic substitutions, amide couplings, and transition metal-catalyzed cross-couplings—exclusively to the 4-position. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the 2-amino group for subsequent functionalization. This elegant two-step reactivity makes it an invaluable building block for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

The 2,4-diaminopyridine and the closely related 2,4-diaminopyrimidine scaffolds are foundational pharmacophores, renowned for their ability to mimic the adenine hinge-binding motif of ATP, making them ideal cores for kinase inhibitors.[1][2] Their derivatives have been successfully developed as potent antitumor agents and inhibitors of enzymes like dihydrofolate reductase (DHFR).[3][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1266119-48-5 | [5] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [5] |

| Molecular Weight | 209.25 g/mol | [5] |

| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate | [5] |

| Appearance | Solid (typical) | N/A |

Synthesis and Reactivity: Mastering Chemoselectivity

Conceptual Synthetic Workflow

The process involves the reaction of 2,4-diaminopyridine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The selectivity of the reaction for the 2-amino group is driven by both electronic and steric factors.

Caption: Conceptual workflow for the selective synthesis.

The free 4-amino group serves as the primary reactive handle for diversification. Its nucleophilicity allows for a wide array of subsequent chemical transformations.

Caption: Major synthetic routes utilizing the free 4-amino group.

Application in Kinase Inhibitor Drug Discovery: A Case Study

The true value of this intermediate is demonstrated in its application. A prime example is its use in the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors, a scaffold present in many biologically active compounds.[7][8] Patent literature outlines the synthesis of potent kinase inhibitors for treating proliferative diseases through a convergent synthetic strategy where this compound is a key component.

The general approach involves coupling the carbamate intermediate with a functionalized heterocyclic core, typically via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Illustrative Synthetic Scheme in Kinase Inhibitor Development

Caption: Synthetic pathway to a key drug scaffold.

This strategy allows for the late-stage introduction of the diaminopyridine "warhead," enabling the rapid synthesis of analogs by varying the pyrazolopyridine core or by modifying the newly exposed 2-amino group after deprotection. These final compounds are designed to fit into the ATP-binding pocket of a target kinase, disrupting the signaling pathway responsible for cell proliferation.

Mechanism of Action: Targeting the Kinase ATP Hinge Region

Protein kinases are crucial regulators of cell signaling. Their dysregulation is a hallmark of cancer. Kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The 2,4-diaminopyridine scaffold is exceptionally effective at this, forming two or three key hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine base of ATP.

Caption: Competitive inhibition of a protein kinase by a drug.

Experimental Protocols: A Self-Validating System

The following protocols are representative of the methods used in the synthesis and application of this compound. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of this compound (Adapted from Analogous Procedures)

Causality: This procedure is adapted from a high-yield method for the selective Boc-protection of a structurally similar aminopyridine.[6] The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature ensures deprotonation of the more acidic exocyclic amine, facilitating a clean and selective reaction with Boc₂O.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-diaminopyridine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

-

Deprotonation: Cool the solution to -5 °C using an ice-salt bath. Slowly add NaHMDS (1.05 eq, as a 1 M solution in THF) dropwise via syringe over 15 minutes. Stir the resulting mixture at this temperature for an additional 20 minutes.

-

Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -5 °C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

-

Quench and Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Buchwald-Hartwig Amination using the Carbamate Intermediate

Causality: This protocol describes the crucial C-N bond formation that links the diaminopyridine headgroup to a heterocyclic core, a key step in building many kinase inhibitors. The choice of a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, RuPhos) is critical for facilitating the reductive elimination step and achieving high yields in coupling an electron-rich amine to a heteroaryl halide.

-

Setup: In an oven-dried Schlenk tube, combine the heteroaryl bromide (1.0 eq), This compound (1.1 eq), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Solvent and Degassing: Evacuate and backfill the tube with an inert gas (Argon) three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

-

Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the coupled product.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategic tool that embodies the principles of modern synthetic and medicinal chemistry. Its pre-installed, selectively addressable functionality allows drug discovery teams to rapidly and efficiently navigate chemical space, accelerating the journey from hit identification to lead optimization. As the demand for highly selective and potent therapeutics, particularly in oncology, continues to grow, the utility of such well-designed, versatile building blocks will only increase, solidifying the role of this compound as a cornerstone of inhibitor design.

References

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

- Kinase inhibitors. (2000). Google Patents (WO2000043373A3).

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (n.d.). PubMed Central (PMC). Available at: [Link]

-

Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem (Patent US-9643927-B1). Available at: [Link]

-

This compound | 1266119-48-5. J&K Scientific. Available at: [Link]

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). PubMed Central (PMC). Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Available at: [Link]

- Protein kinase B inhibitors. (n.d.). Google Patents (US10059714B2).

- Protein kinase inhibitors. (n.d.). Google Patents (WO2010075074A1).

-

Kinase inhibitors. (n.d.). PubChem (Patent US-9751837-B2). Available at: [Link]

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). PubMed Central (PMC). Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Available at: [Link]

Sources

- 1. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 4. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 7. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

tert-butyl N-(4-aminopyridin-2-yl)carbamate as a synthetic building block

An In-depth Technical Guide to tert-butyl N-(4-aminopyridin-2-yl)carbamate: A Cornerstone Building Block in Modern Synthesis

Introduction: The Strategic Value of Differential Protection

In the landscape of medicinal chemistry and complex organic synthesis, progress is often dictated by the ability to selectively manipulate multifunctional molecules. This compound stands as a premier example of a strategically designed building block that addresses a fundamental synthetic challenge: the selective functionalization of 2,4-diaminopyridine. Possessing two amino groups with differing reactivity on a pyridine scaffold, this compound offers a pre-packaged solution for sequential, regioselective reactions. The presence of an acid-labile tert-butyloxycarbonyl (Boc) group on the 2-amino position effectively masks its nucleophilicity, liberating the 4-amino group for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, mechanistic underpinnings, and diverse applications, offering researchers and drug development professionals a practical resource for leveraging this versatile intermediate.

Physicochemical Properties and Characterization

A clear understanding of a building block's fundamental properties is paramount for its effective use. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 1266119-48-5[1][2] |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate[1] |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N[1] |

| Physical Form | Typically a solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |

| InChI Key | VCKIIOUFGULFEC-UHFFFAOYSA-N[1] |

Characterization is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Synthesis: A Study in Regioselectivity

The synthesis of this compound is a classic illustration of chemoselectivity. It hinges on the intrinsic difference in nucleophilicity between the two amino groups of the 2,4-diaminopyridine precursor.

The Principle of Selective Protection

In the 2,4-diaminopyridine system, the pyridine ring nitrogen acts as an electron-withdrawing group via resonance and inductive effects. This deactivates both amino groups towards electrophilic attack. However, the deactivating effect is more pronounced at the C4 position (para) compared to the C2 position (ortho). Consequently, the 2-amino group retains a higher degree of nucleophilicity, making it the preferential site for acylation reactions, such as the introduction of a Boc protecting group. This inherent electronic bias allows for a high-yielding, regioselective synthesis without the need for complex multi-step procedures.

Synthetic Workflow Diagram

Caption: High-level overview of the selective N-Boc protection of 2,4-diaminopyridine.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the N-tert-butyloxycarbonylation of 2,4-diaminopyridine.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-diaminopyridine (1.0 eq) and dissolve it in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1-1.5 eq), to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution. The reaction is typically performed at room temperature.[3]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.

-

Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Applications in Synthesis: A Gateway to Novel Scaffolds

The true value of this building block lies in its utility for constructing more complex molecules. The free 4-amino group serves as a versatile handle for introducing a wide range of substituents, after which the Boc group can be cleanly removed to reveal the 2-amino group for subsequent functionalization.

General Synthetic Strategy

The typical workflow enables a divergent synthetic approach, allowing for the creation of a library of disubstituted pyridine derivatives from a single, common intermediate.

Sources

A Senior Application Scientist's Guide to the Solubility of tert-butyl N-(4-aminopyridin-2-yl)carbamate in Organic Solvents

Abstract